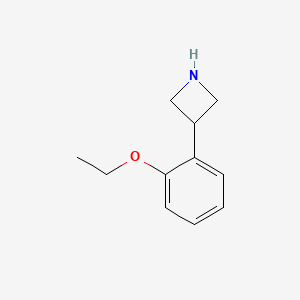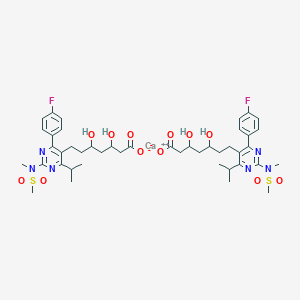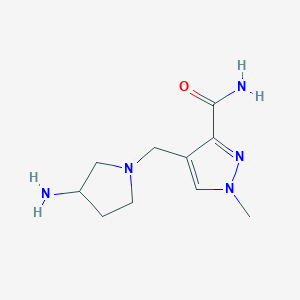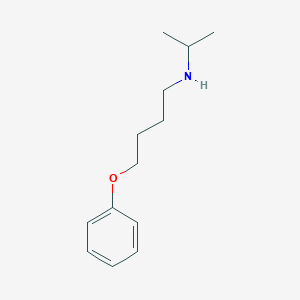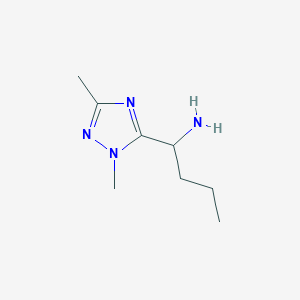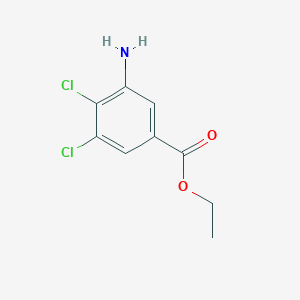
Ethyl 3-amino-4,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4,5-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is substituted at the 3-position, while chlorine atoms are substituted at the 4 and 5 positions. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4,5-dichlorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-amino-4,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out at elevated temperatures (around 60°C) for an extended period (approximately 18 hours) to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-amino-4,5-dichlorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the esterification process.
Hydrochloric Acid or Sodium Hydroxide: Employed in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
3-Amino-4,5-dichlorobenzoic acid: Formed through hydrolysis.
Nitro or Nitroso Derivatives: Formed through oxidation.
Hydroxylamine Derivatives: Formed through reduction.
Scientific Research Applications
Ethyl 3-amino-4,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 3-amino-4,5-dichlorobenzoate can be compared with other similar compounds such as:
Ethyl 4-amino-3,5-dichlorobenzoate: Differing only in the position of the amino group, this compound may exhibit different reactivity and biological activity.
Ethyl 2-amino-3,5-dichlorobenzoate: Another positional isomer with distinct chemical properties.
3,5-Dichlorobenzoic Acid Derivatives: Compounds with similar chloro substitution patterns but different functional groups.
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 3-amino-4,5-dichlorobenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |
InChI Key |
XQDJOSYJPGCMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



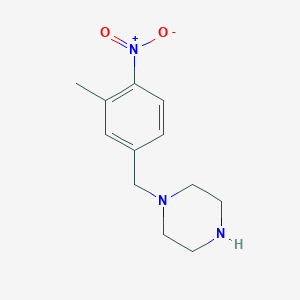
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)

